(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine
Description
(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine is a heterocyclic compound featuring a fused dihydrofuran-pyridine ring system with a methanamine substituent. While direct pharmacological data are unavailable, its analogs are frequently explored in medicinal chemistry for their bioactivity .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2,3-dihydrofuro[3,2-b]pyridin-5-ylmethanamine |
InChI |
InChI=1S/C8H10N2O/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-2H,3-5,9H2 |
InChI Key |
XEWYSEPXQZJGMA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1N=C(C=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine typically involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . The process involves the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
Industrial Production Methods
While specific industrial production methods for (2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This may include the use of continuous flow reactors and other scalable techniques to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, various oxidizing agents for oxidation, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Based on the search results, information regarding specific applications of the compound "(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine" is limited. However, some related compounds and applications can be inferred from the search results.
Chemical Properties and Names
"(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine" is a chemical compound with identified chemical and physical properties .
Related Research and Applications
-
Alphavirus Replication Inhibitors:
- Indole-2-carboxamides, which are structurally related, have been identified as alphavirus replication inhibitors . These compounds have shown protection against neuroadapted Sindbis virus infection in mice .
- Optimization of these compounds has led to improvements in potency against western equine encephalitis virus (WEEV) and enhanced stability in mouse liver microsomes .
- Specific modifications to the terminal amide of these compounds have been explored to improve activity. For example, combining a 4-pyridyl amide and an alpha-methyl group improved activity .
- Pim Kinase Inhibitors:
- Potential Use for Constipation Prevention/Therapy:
-
Ligand in Cyclobutenone Rearrangements:
- Dihydrofuropyridinones can be produced via cyclobutenone rearrangements. Use of an adjacent bulky substituent allows the reaction to proceed to the dihydrofuropyridinones in a concerted fashion at lower temperatures . Alkynylcyclobutenones can be transformed by the Moore rearrangement into a variety of biologically relevant molecules, often in high yield .
Data Table
| No. | R2R3 | IC50 (μM) | CC50 (μM) | BBB-PAMPA (log P eff) | MLM T1/2 (min) | MDR1 Recognition | Sol (μM) |
|---|---|---|---|---|---|---|---|
| 3 | (R)-PhCH(CH3)NH | 6.5 ± 1.5 | >100 | -6.52 ± 3.14 | 2.1 | 24.4 ± 3.7 | 8-16 |
| 4 | 4-PyrCH2NH | 6.8 ± 1.7 | >100 | -4.16 ± 0.12 | 25.9 ± 2.6 | 31-63 | |
| 27a | 4-PyrCH(CH3)NH | 2.4 ± 0.8 | 90.1 | -3.99 ± 0.01 | 43.1 ± 5.9 | 31-63 |
- IC50: concentration required for 50% inhibition.
- CC50: concentration causing 50% cytotoxicity.
- BBB-PAMPA: Blood-Brain Barrier Parallel Artificial Membrane Permeability Assay.
- MLM T1/2: Half-life in mouse liver microsome incubations.
- MDR1 Recognition: Rhodamine 123 uptake was measured in MDR1-MDCKII cells.
- Sol: Kinetic solubility measured using the same assay media as WEEV replicon assay, except with 10% fetal bovine serum.
Mechanism of Action
The mechanism of action of (2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine involves its interaction with molecular targets such as nicotinic receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various biological pathways . This interaction can lead to changes in neurotransmitter release and other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
Target Compound : (2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine
- Core Structure : Partially saturated furo[3,2-b]pyridine (dihydrofuro ring).
- Key Features: Combines aromatic pyridine with a flexible dihydrofuran ring, enhancing solubility compared to fully aromatic systems.
Furo[3,2-b]pyridin-5-ylmethanamine
- Core Structure : Fully aromatic furo[3,2-b]pyridine.
- Key Differences : Lacks the dihydro group, resulting in a planar, rigid structure. This reduces solubility but may improve π-π stacking interactions. Molecular weight: 148.16 g/mol (C₈H₈N₂O) .
Pyrazolo[3,4-b]pyridine Derivatives
- Example: {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine Core Structure: Pyrazolo-pyridine with methyl substituents. Key Differences: The pyrazole ring introduces two adjacent nitrogen atoms, increasing polarity and hydrogen-bonding capacity. Molecular weight: 275.73 g/mol (C₁₂H₁₈ClNO₄ in another analog), with higher steric hindrance from methyl groups .
Pyrrolo[3,2-b]pyridine Derivatives
- Example: (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol Core Structure: Pyrrolo-pyridine with a methanol substituent. Key Differences: The pyrrole ring enhances aromaticity and electron-richness. Replacing methanamine with methanol reduces basicity, impacting solubility and reactivity .
Substituent Effects
Halogenated Analogs
- Example: [5-(2-Chloro-5-fluorophenyl)pyridin-3-yl]methanamine Substituents: Chloro and fluoro groups on the phenyl ring.
Aromatic vs. Aliphatic Modifications
- Example: (5-Phenyloxolan-2-yl)methanamine
Physicochemical Properties Comparison
Research Implications
- Drug Design : Methanamine substituents are advantageous for derivatization (e.g., prodrugs or salts), while halogenated analogs () may require optimization to reduce toxicity.
- Synthetic Challenges : Partial saturation in the target compound complicates synthesis compared to fully aromatic systems, as seen in and .
Biological Activity
(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine is a heterocyclic compound notable for its fused furan and pyridine ring structure. Its unique configuration has sparked interest in its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data on its pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 174.20 g/mol. It features a methanamine side chain attached to the 5-position of the furo-pyridine system, contributing to its unique biological properties.
Biological Activities
Research indicates that (2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine exhibits several significant biological activities:
- Antiviral Activity : Preliminary studies suggest that this compound has potential antiviral properties, particularly against HIV-1. Its structural similarity to known antiviral agents allows it to interact effectively with viral targets, potentially inhibiting viral replication.
- Neuroprotective Effects : There is emerging evidence indicating that (2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine may have neuroprotective effects. It has been investigated for its role in treating neurodegenerative diseases such as Alzheimer's disease by modulating tau protein aggregation and improving cognitive function in preclinical models .
- Anticancer Potential : The compound has shown promise in preliminary anticancer studies. It appears to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation.
The mechanism of action of (2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine is primarily linked to its ability to bind to specific biological targets:
- Protein Interactions : Studies have shown that it interacts with various proteins involved in signaling pathways related to cell proliferation and survival. This interaction can lead to alterations in cellular responses, promoting apoptosis in cancer cells while providing neuroprotection in neuronal cells.
- Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or involved in neurodegenerative processes. This inhibition can disrupt the lifecycle of viruses or mitigate the pathological processes associated with neurodegeneration.
Case Studies
Several case studies have highlighted the biological activity of (2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine:
- HIV Research : A study demonstrated that derivatives of this compound exhibited potent anti-HIV activity with improved resistance profiles compared to existing treatments . The structure-activity relationship (SAR) studies indicated that modifications at specific positions significantly enhanced antiviral efficacy.
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, administration of (2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine resulted in improved cognitive function and reduced amyloid-beta plaque formation. These findings suggest its potential as a therapeutic agent for Alzheimer's disease .
Comparative Analysis
To provide a clearer understanding of the compound's biological activity relative to similar compounds, the following table summarizes key features and activities:
| Compound Name | CAS Number | Biological Activity | Notable Features |
|---|---|---|---|
| (2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine | 1781987-49-2 | Antiviral, Neuroprotective | Fused furan-pyridine structure |
| 1-(2-Methoxypyridin-3-yl)ethanol | 112197-02-1 | Moderate Antiviral | Methoxy group substitution |
| 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine | 121743-61-1 | Limited Activity | Methyl substitution at position 4 |
Q & A
Q. Methodological Answer :
- Purification : Hydrochloride salt formation (via HCl treatment) isolates the product from tarred mixtures. Free base recovery uses aqueous NaOH .
- Characterization : Techniques include:
Advanced: What mechanistic insights explain cyclization efficiency in its synthesis?
Methodological Answer :
Cyclization proceeds via:
Imine formation between the amine and aldehyde.
Iminium cation generation under acidic conditions, driving electrophilic aromatic substitution.
Ring closure to form the dihydrofuropyridine core.
Key factors include:
- Electron-rich furan rings enhancing cyclization rates.
- Steric effects from substituents (e.g., tert-butyl groups) influencing intermediate stability .
Advanced: How can instability of intermediates during synthesis be mitigated?
Q. Methodological Answer :
- Solvent optimization : Non-polar solvents (toluene) reduce polar byproduct formation .
- Acid choice : HCl over TsOH minimizes tarring (e.g., 58% yield with HCl vs. 11% with TsOH) .
- Temperature modulation : Lower temperatures (50–70°C) stabilize intermediates without slowing cyclization .
Advanced: How can computational methods predict its biological activity?
Q. Methodological Answer :
- Molecular docking : Compare binding affinity to targets (e.g., kinases) using analogs like pyrrolo[2,3-b]pyridines .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. trifluoromethyl groups) with bioactivity trends .
- ADMET prediction : Assess solubility and metabolic stability via logP and topological polar surface area .
Advanced: How does its activity compare to structural analogs?
Methodological Answer :
Comparative studies of furopyridine derivatives reveal:
-
Bioactivity trends : Electron-withdrawing groups (e.g., -CF3) enhance target binding vs. electron-donating groups .
-
SAR data :
Compound Notable Activity (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine High kinase inhibition (IC50 < 100 nM) Tetrahydrofuro[3,2-c]pyridines Moderate antibacterial activity
Advanced: What analytical challenges arise in quantifying its stability in solution?
Q. Methodological Answer :
- Degradation pathways : Hydrolysis of the dihydrofuran ring under basic conditions requires pH-controlled storage (2–8°C) .
- Analytical tools :
Advanced: How to resolve contradictions in yield data across synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
